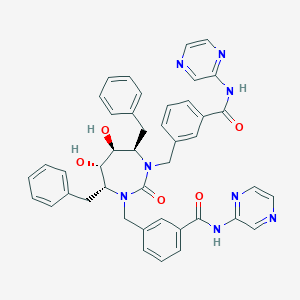![molecular formula C20H19F3O B067956 1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 175205-28-4](/img/structure/B67956.png)
1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves base-catalyzed Claisen-Schmidt condensation reactions of appropriate aldehydes with substituted acetophenones. For example, compounds have been synthesized from 4-(propan-2-yl)benzaldehyde with substituted acetophenones, showcasing the versatility and effectiveness of this method in creating chalcone derivatives with varied substituents (Salian et al., 2018).
Molecular Structure Analysis
Molecular structure analysis through experimental and theoretical methods, such as density functional theory (DFT), reveals the bond angles, distances, and overall geometry of the synthesized compounds. The analysis often shows good correlation between calculated and experimental values, providing insights into the molecular conformation and stability of these compounds (Espinoza-Hicks et al., 2012).
Chemical Reactions and Properties
The reactivity and chemical behavior of these compounds can be explored through various reactions, including their potential as intermediates in synthesizing more complex molecules. Studies have detailed mechanisms and reactivities, such as the formation of substituted 1-trifluoromethyl and 1-perfluoroalkyl-3-(phenylamino)prop-2-en-1-one derivatives, highlighting the compounds' versatility in chemical synthesis (El Kharrat et al., 2014).
Physical Properties Analysis
The physical properties, including solubility, melting points, and crystal structure, can be assessed using various spectroscopic and X-ray diffraction techniques. These properties are crucial for determining the compound's suitability for further applications and studies (Najiya et al., 2014).
Chemical Properties Analysis
Chemical properties such as acidity, basicity, reactivity towards different chemical reagents, and stability under various conditions can be studied through experimental and theoretical methods. The electronic structure, including HOMO-LUMO analysis, provides insights into the compound's reactivity and potential chemical interactions (Mary et al., 2015).
Scientific Research Applications
Chemistry and Synthetic Applications
The compound 1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one belongs to a class of organic compounds known for their interesting chemical properties and synthetic utility. Research in this area focuses on the mechanisms of bond cleavage and synthesis techniques that can leverage the unique properties of such compounds.
For example, studies on the acidolysis of lignin model compounds reveal insights into the mechanism of β-O-4 bond cleavage, indicating the significance of γ-hydroxymethyl groups and the existence of a hydride transfer mechanism. These findings are crucial for understanding the degradation of lignin and developing new synthetic pathways for bio-based materials (T. Yokoyama, 2015) [https://consensus.app/papers/revisiting-mechanism-bond-cleavage-during-acidolysis-yokoyama/6144ef3073cb5a68ad2995ca6bc81bd5/?utm_source=chatgpt].
Another study demonstrates the use of metal cation-exchanged clay catalysts for organic synthesis, highlighting the versatility of such systems in promoting various reactions, including the alkylation of phenols and carbonyl-ene reactions. This research underscores the potential of these catalysts in the efficient synthesis of complex organic molecules (Jun-ichi Tateiwa & S. Uemura, 1997) [https://consensus.app/papers/organic-synthesis-metal-cationexchanged-clay-catalyst-tateiwa/bc5cfee2860b55f69e90e64c51bffcfb/?utm_source=chatgpt].
Pharmacological and Biological Research
1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one and related compounds also find applications in pharmacological research, exploring their potential as therapeutic agents. The trifluoromethyl group, in particular, is noted for enhancing the pharmacodynamic and pharmacokinetic properties of antitubercular agents, suggesting a pathway for the design of new antitubercular drugs (Sidharth Thomas, 1969) [https://consensus.app/papers/strategically-placed-trifluoromethyl-substituent-realm-thomas/aa556c6075f6553fb8d1e4fb27a58c0e/?utm_source=chatgpt].
Photoaffinity labeling techniques, which often utilize trifluoromethyl phenyl compounds, are critical in structural biology for investigating drug-target interactions and understanding the organization of biological systems. These methods provide insights into potential drug targets and transport processes, contributing to the development of new therapeutic strategies (E. Vodovozova, 2007) [https://consensus.app/papers/photoaffinity-labeling-application-biology-vodovozova/c8f84ce1c8635520b0685d2a54ffb35b/?utm_source=chatgpt].
Environmental and Ecotoxicological Studies
Research into the environmental fate and ecotoxicity of compounds related to 1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one, such as alkylphenols and their derivatives, is crucial for understanding their impact on ecosystems and human health. Studies in this area focus on degradation processes, accumulation in environmental compartments, and potential endocrine-disrupting effects, providing essential data for regulatory measures and pollution control strategies (G. Ying, B. Williams, & R. Kookana, 2002) [https://consensus.app/papers/fate-alkylphenols-alkylphenol-review-ying/5bb4a6edfde05c948456b5419ed656fd/?utm_source=chatgpt].
properties
IUPAC Name |
(E)-1-[4-(2-methylpropyl)phenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3O/c1-14(2)13-16-3-8-17(9-4-16)19(24)12-7-15-5-10-18(11-6-15)20(21,22)23/h3-12,14H,13H2,1-2H3/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTTXOGDBHGOMM-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

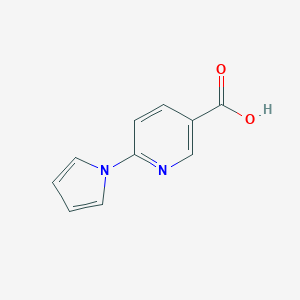
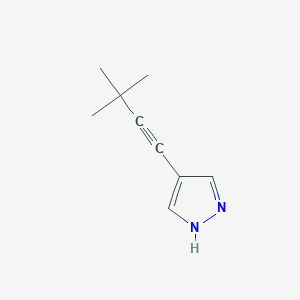
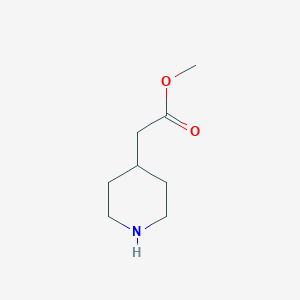
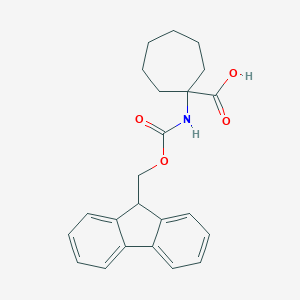
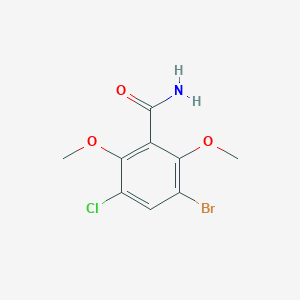
![2-[(1R,4R,5R)-4-methoxy-6-azabicyclo[3.1.0]hex-2-en-6-yl]ethanol](/img/structure/B67883.png)
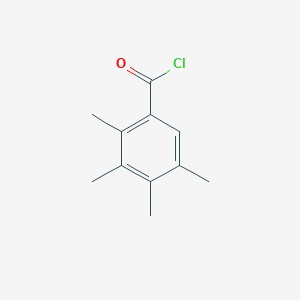
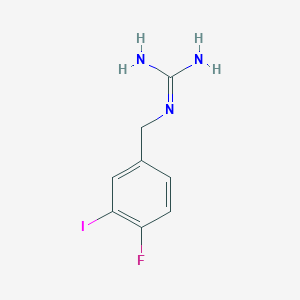
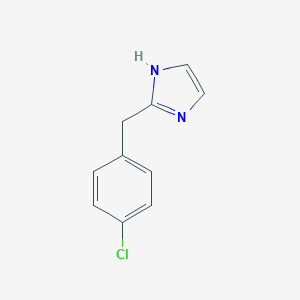
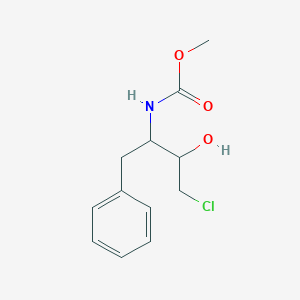
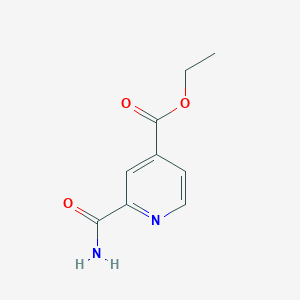
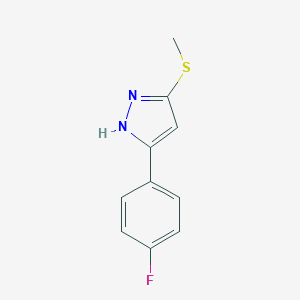
![Furo[2,3-b]pyridine-6-carboxamide](/img/structure/B67896.png)
